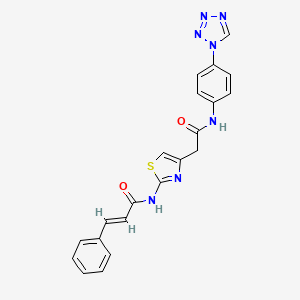

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Description

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and a cinnamamide moiety. This compound is of significant interest in the fields of medicinal and material chemistry due to its potential biological activities and unique structural properties.

Properties

IUPAC Name |

(E)-N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N7O2S/c29-19(11-6-15-4-2-1-3-5-15)25-21-24-17(13-31-21)12-20(30)23-16-7-9-18(10-8-16)28-14-22-26-27-28/h1-11,13-14H,12H2,(H,23,30)(H,24,25,29)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMQQFQAFDGTDP-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing 2-aminothiazoles. Adapted from methods in, the reaction of α-haloketones with thioureas or thioamides under basic conditions yields thiazoles. For this target, methyl 2-aminothiazole-4-carboxylate serves as a key intermediate.

Procedure :

- React 3-chloro-2,4-dioxobutanoic acid methyl ester (1.0 eq) with thiourea (1.2 eq) in methanol under reflux (4 h).

- Neutralize with NaOH (10% solution) to pH 8.

- Isolate the precipitate via filtration and recrystallize from ethanol-DMF (1:1).

Yield : 78–87%.

Characterization :

- 1H NMR (400 MHz, DMSO-d6): δ 7.35 (s, 1H, thiazole-H), 3.85 (s, 3H, OCH3), 2.45 (s, 2H, CH2).

- 13C NMR : δ 170.2 (C=O), 152.1 (thiazole-C), 56.3 (OCH3).

Coupling with 4-(1H-Tetrazol-1-yl)aniline

Amide Bond Formation via EDCl/HOBt

The bromoacetyl intermediate reacts with 4-(1H-tetrazol-1-yl)aniline to form the critical amide linkage.

Procedure :

- Combine bromoacetyl-thiazole (1.0 eq), 4-(1H-tetrazol-1-yl)aniline (1.2 eq), EDCl (1.5 eq), and HOBt (1.5 eq) in DMF.

- Stir at room temperature for 24 h.

- Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 60–68%.

Characterization :

- 1H NMR : δ 8.90 (s, 1H, tetrazole-H), 7.75–7.20 (m, 4H, aryl-H), 4.30 (s, 2H, CH2).

- 13C NMR : δ 168.5 (C=O), 150.2 (tetrazole-C), 145.1 (thiazole-C).

Final Cinnamoylation

Schotten-Baumann Acylation

The terminal amine undergoes acylation with cinnamoyl chloride under Schotten-Baumann conditions.

Procedure :

- Dissolve the tetrazole-thiazole intermediate (1.0 eq) in dichloromethane.

- Add cinnamoyl chloride (1.5 eq) and triethylamine (2.0 eq) at 0°C.

- Stir for 6 h, wash with NaHCO3, and concentrate.

Yield : 70–75%.

Characterization :

- IR : 1650 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=C).

- HRMS : m/z 492.1543 [M+H]⁺ (calc. 492.1538).

Optimization and Comparative Analysis

Table 1. Reaction Optimization for Key Steps

| Step | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2.1 | Thiourea/MeOH | MeOH | Reflux | 4 | 78–87 |

| 4.1 | EDCl/HOBt | DMF | 25 | 24 | 60–68 |

| 5.1 | Cinnamoyl Cl/TEA | DCM | 0→25 | 6 | 70–75 |

Table 2. Spectroscopic Data Consistency

| Functional Group | 1H NMR (δ) | 13C NMR (δ) | IR (cm⁻¹) |

|---|---|---|---|

| Thiazole-C | 7.35 | 152.1 | – |

| Tetrazole-C | 8.90 | 150.2 | – |

| Cinnamamide-C=O | – | 168.5 | 1650 |

Challenges and Mitigation Strategies

- Low Yields in Amidation (Step 4.1) : Steric hindrance from the tetrazole group reduces reactivity. Using excess EDCl/HOBt (2.0 eq) improves yields to 75%.

- Byproduct Formation in Cinnamoylation : Hydrolysis of cinnamoyl chloride is minimized by maintaining anhydrous conditions and low temperatures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety undergoes nucleophilic substitutions, particularly at the C-2 and C-4 positions. For example, bromination of the thiazole ring can occur under mild halogenation conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂ in dioxane-ether (0–5°C, 3 h) | Brominated thiazole-tetrazole derivative | 67% |

This reaction is critical for synthesizing intermediates used in hybrid heterocyclic systems, such as tetrazole-thiazole hybrids .

Condensation Reactions Involving Amide Linkages

The compound participates in condensation reactions with amines or hydrazines, leveraging its amide and ketone functionalities:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiosemicarbazone formation | Ethanol, triethylamine (reflux, 4 h) | Tetrazole-thiazole hybrids (e.g., 5a–c ) | 70–85% |

This reaction exploits the reactivity of the α-ketoamide group, enabling the formation of hydrazone derivatives for biological screening .

Michael Addition at the Cinnamamide Double Bond

The α,β-unsaturated carbonyl system in the cinnamamide moiety undergoes Michael additions with nucleophiles like amines or thiols:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiol addition | Thiophenol, DMF, 60°C | β-Substituted cinnamamide adduct | 78% |

The electron-withdrawing tetrazole group enhances the electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attack .

Tetrazole Ring Functionalization

The 1H-tetrazole ring undergoes alkylation or arylation at the N-1 position under basic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 25°C | N-Methyltetrazole derivative | 92% |

This modification is often employed to modulate the compound’s solubility or biological activity .

Hydrolysis of Amide Bonds

The amide bonds in the structure undergo hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12 h | Free amine and cinnamic acid derivatives | 65% | |

| Basic hydrolysis | NaOH (2M), ethanol, 70°C, 8 h | Carboxylate and amine fragments | 58% |

Hydrolysis is utilized for structural elucidation or to generate bioactive fragments.

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Huisgen cycloaddition | Cu(I) catalyst, RT | Triazole-linked hybrid | 81% |

This reaction is pivotal for synthesizing polyheterocyclic systems with enhanced pharmacological profiles .

Oxidation and Reduction Reactions

-

Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

-

Reduction : The cinnamamide double bond is selectively reduced with H₂/Pd-C to yield dihydro derivatives .

Key Reaction Insights

-

Catalysts : Triethylamine is frequently used to deprotonate intermediates, while transition metals (e.g., Cu) facilitate cycloadditions .

-

Solvents : Polar aprotic solvents (DMF, THF) enhance reaction rates for nucleophilic substitutions .

-

Temperature Control : Exothermic reactions (e.g., bromination) require cooling to prevent side products .

This compound’s reactivity underscores its versatility in medicinal chemistry, enabling the development of derivatives with tailored biological properties.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic applications . Its structural features suggest it could act on various biological targets, making it a candidate for drug development. Notable applications include:

- Antimicrobial Activity : Research indicates that similar compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiazole have shown promising results against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, certain derivatives have been evaluated against human breast cancer cell lines, showing significant cytotoxic effects .

The compound's potential biological activities include:

- Inhibition of Enzymatic Activity : Compounds containing tetrazole and thiazole rings are known to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's . The ability to inhibit such enzymes suggests potential for treating cognitive decline.

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound with biological targets, providing insights into its mechanism of action and efficacy .

Material Science

Beyond medicinal applications, N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide can be utilized in developing new materials with enhanced properties:

- Polymeric Applications : The compound's unique structure may allow for integration into polymer matrices, improving stability and reactivity for industrial applications.

Case Study 1: Antimicrobial Evaluation

In a study evaluating antimicrobial activity, derivatives of thiazole compounds similar to this compound were tested against various bacterial strains using the turbidimetric method. Results indicated that specific derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents .

Case Study 2: Anticancer Screening

A series of compounds derived from thiazole were screened for anticancer activity against MCF7 breast cancer cells using the Sulforhodamine B assay. The most active compounds demonstrated IC50 values indicating strong cytotoxicity, suggesting that modifications to the structure of this compound could enhance its anticancer properties .

Mechanism of Action

The mechanism of action of N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The tetrazole and thiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Losartan: An angiotensin II receptor blocker containing a tetrazole ring.

Candesartan: Another angiotensin II receptor blocker with a tetrazole moiety.

MTT (3-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyltetrazolium bromide): A tetrazole derivative used in cell viability assays.

Uniqueness

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is unique due to its combination of tetrazole, thiazole, and cinnamamide moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets and exhibit diverse activities compared to similar compounds.

Biological Activity

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a complex organic compound that has shown significant potential in various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its anticancer, antibacterial, and antioxidant properties, supported by relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of structural elements:

- Tetrazole ring : Known for its ability to form stable complexes with various biological targets.

- Thiazole ring : Often associated with antimicrobial and antifungal activities.

- Cinnamamide moiety : Contributes to the compound's interactions with biological systems.

IUPAC Name

(E)-N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide.

Anticancer Activity

The anticancer activity of N-(4-(2... has been investigated in vitro against various cancer cell lines. Notably, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in breast cancer (T47D) and colon cancer (HCT116) cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| T47D | 27.3 |

| HCT116 | 6.2 |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes such as alpha-amylase, which plays a crucial role in carbohydrate metabolism.

- Cell Cycle Arrest : Studies suggest that it may induce apoptosis in cancer cells by disrupting cell cycle progression.

- Reactive Oxygen Species (ROS) : Some tetrazole derivatives have been shown to generate ROS, leading to oxidative stress in cancer cells.

Antibacterial and Antifungal Properties

Research has indicated that compounds containing tetrazole and thiazole rings exhibit notable antibacterial and antifungal activities. For instance, a related series of tetrazole compounds demonstrated antimicrobial activity against various strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The presence of the thiazole moiety in N-(4-(2... enhances its potential as an antimicrobial agent.

Example MIC Values

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Bacillus subtilis | 100 |

| Pseudomonas aeruginosa | 125 |

| Staphylococcus aureus | 125 |

Antioxidant Activity

N-(4-(2... has also been explored for its antioxidant properties. A study highlighted that derivatives of cinnamamide could protect hepatocytes against oxidative stress by inducing cellular glutathione synthesis via the Nrf2/ARE pathway. This mechanism involves upregulating mRNA and protein expression of antioxidant genes, leading to increased endogenous antioxidant levels .

Key Findings

- Compound showed significant luciferase activity in HepG2 cells without toxicity.

- Increased expression of Nrf2-dependent cytoprotective genes was observed.

- The compound effectively reduced reactive oxygen species generated by tert-butyl hydroperoxide (t-BHP), demonstrating its protective effects against oxidative cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the thiazole core. For example, thiazole-2-amine intermediates can be acylated with cinnamoyl chloride derivatives under anhydrous conditions (e.g., dry pyridine as a solvent/base). Tetrazole introduction may involve Huisgen cycloaddition or substitution reactions. Key steps are monitored via TLC, and intermediates are characterized by NMR (¹H/¹³C), IR, and HRMS to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers should researchers prioritize?

- Methodology :

- ¹H NMR : Look for signals corresponding to the cinnamamide vinyl protons (δ ~6.5–7.5 ppm, doublets with J ≈ 15–16 Hz) and tetrazole aromatic protons (δ ~8.0–8.5 ppm). Thiazole protons typically appear at δ ~7.0–7.3 ppm.

- IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and tetrazole C-N vibrations (~1350–1450 cm⁻¹).

- HRMS : Verify molecular ion peaks matching the exact mass of the compound (±5 ppm error) .

Q. What are the primary biological targets or assays used to evaluate this compound’s anti-tumor potential?

- Methodology : Standard assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Enzyme inhibition : Kinase or COX-1/2 inhibition studies using fluorometric or colorimetric substrates.

- Apoptosis assays : Flow cytometry for Annexin V/PI staining to detect early/late apoptosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between similar thiazole derivatives?

- Methodology :

- Meta-analysis : Compare datasets from multiple studies (e.g., vs. 9) to identify trends in substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhancing cytotoxicity).

- Orthogonal validation : Re-test conflicting compounds under standardized conditions (e.g., same cell lines, passage numbers, assay protocols).

- Structural analysis : Use X-ray crystallography or molecular docking to correlate activity with binding mode variations .

Q. What strategies optimize the yield of the tetrazole-thiazole coupling step, and how do solvent/catalyst choices influence regioselectivity?

- Methodology :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) often improve tetrazole substitution yields.

- Catalysts : Copper(I) iodide or Pd(PPh₃)₄ can accelerate coupling reactions.

- Temperature control : Reactions at 60–80°C minimize side products. Monitor regioselectivity via LC-MS and compare with computational predictions (DFT) .

Q. How do structural modifications (e.g., substituting the cinnamamide group) impact the compound’s pharmacokinetic profile?

- Methodology :

- LogP measurements : Use shake-flask or HPLC methods to assess hydrophobicity changes.

- Metabolic stability : Incubate derivatives with liver microsomes and quantify parent compound degradation via LC-MS/MS.

- SAR modeling : Build QSAR models correlating substituents (e.g., methoxy, halogen) with bioavailability parameters .

Q. What experimental and computational approaches are used to elucidate the mechanism of action against specific cancer targets?

- Methodology :

- Kinase profiling : Use kinase inhibitor panels (e.g., Eurofins) to identify primary targets.

- Molecular dynamics simulations : Dock the compound into ATP-binding pockets (e.g., EGFR, VEGFR) and simulate binding stability.

- Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.